

Application Note: Spectrophotometric Determination of Lipase Activity using 4-Nitrophenyl Butyrate (4-NPB)

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Compound of Interest

Compound Name: 4-Nitrophenyl butyrate

Cat. No.: B1210288

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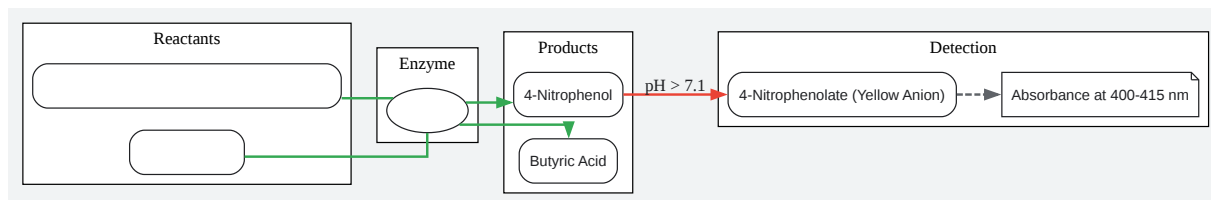
Introduction

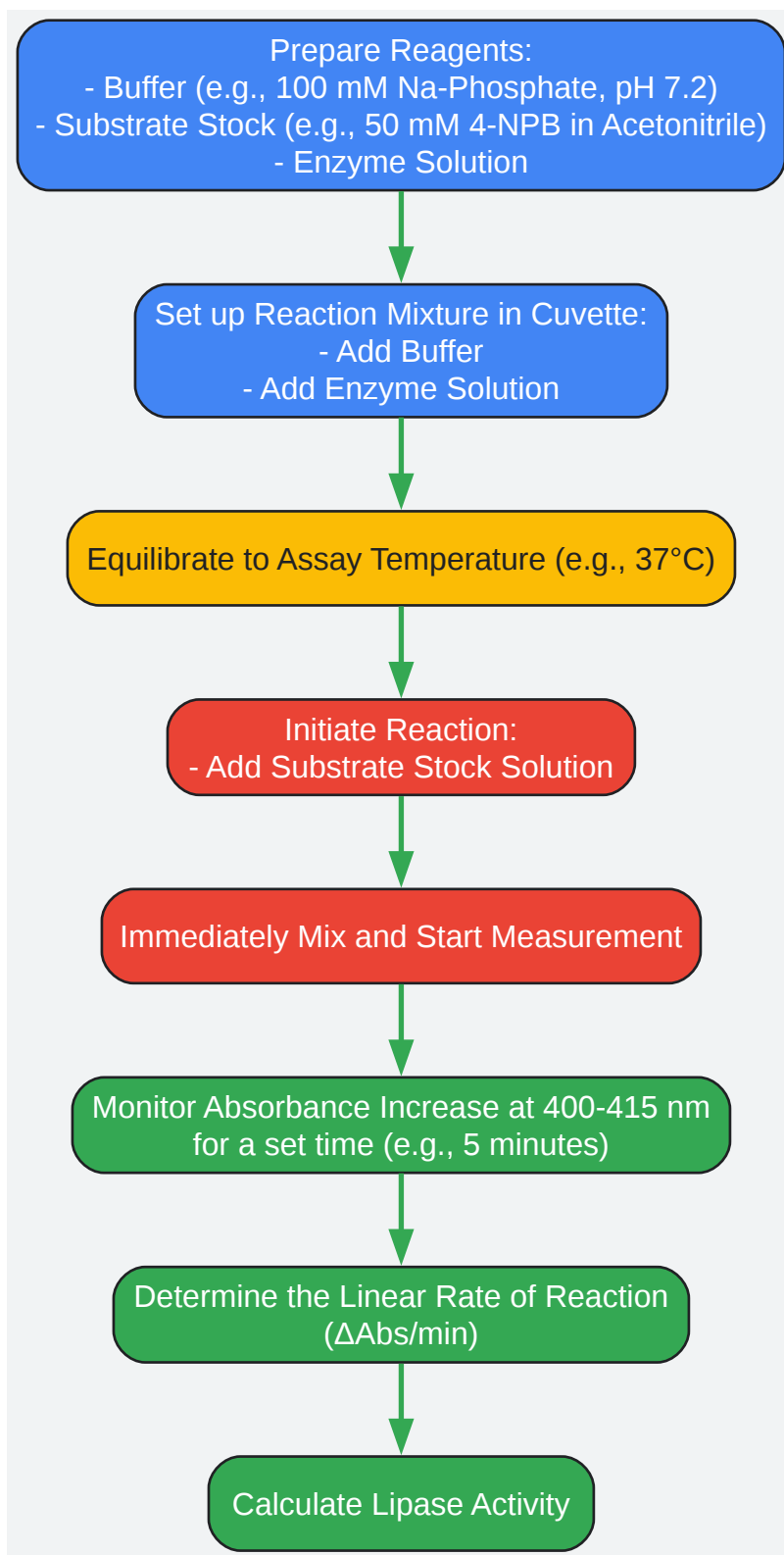
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides to release free fatty acids and glycerol. Their broad applicability in biotechnology, diagnostics, and pharmaceutical development necessitates a reliable and efficient method for measuring their activity. This application note details a common and straightforward spectrophotometric assay for determining lipase activity using **4-nitrophenyl butyrate** (4-NPB) as a chromogenic substrate. The principle of this assay is based on the enzymatic hydrolysis of the colorless 4-NPB by lipase, which yields butyric acid and 4-nitrophenol (p-nitrophenol).^{[1][2]} Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate anion, a yellow-colored product that exhibits strong absorbance at approximately 400-415 nm.^{[1][3][4]} The rate of formation of 4-nitrophenolate, measured as an increase in absorbance over time, is directly proportional to the lipase activity in the sample.

Principle of the Assay

The enzymatic reaction underlying this assay is a hydrolysis reaction catalyzed by lipase. The substrate, **4-nitrophenyl butyrate**, is an ester that is cleaved by the enzyme. This reaction releases butyric acid and 4-nitrophenol. In a solution with a pH above its pKa of approximately 7.1, the 4-nitrophenol product exists predominantly in its anionic form, 4-nitrophenolate, which is intensely yellow.^{[3][4]} The concentration of the colored product can be quantified by

measuring the absorbance of the solution at a specific wavelength, typically between 400 nm and 415 nm.^[1]^[3]





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